molecular formula C18H18ClNOS B13441866 Chloroprothixene sulfoxide CAS No. 16260-06-3

Chloroprothixene sulfoxide

Cat. No.: B13441866
CAS No.: 16260-06-3
M. Wt: 331.9 g/mol
InChI Key: FIRHWYHHSBEFJB-AUWJEWJLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloroprothixene sulfoxide is a metabolite of chloroprothixene, a typical antipsychotic drug belonging to the thioxanthene class. Chloroprothixene is primarily used to treat psychotic disorders such as schizophrenia and acute mania associated with bipolar disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloroprothixene sulfoxide can be synthesized through the oxidation of chloroprothixene. One common method involves using hydrogen peroxide as the oxidizing agent in the presence of a catalyst such as tantalum carbide . The reaction typically occurs under mild conditions and yields high amounts of this compound without overoxidation to sulfones .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Chloroprothixene sulfoxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Chloroprothixene sulfoxide can be compared with other sulfoxides and thioxanthene derivatives:

This compound is unique due to its specific oxidation state and the resulting pharmacological properties. Its study provides insights into the metabolism and action of chloroprothixene and related compounds .

Properties

CAS No.

16260-06-3

Molecular Formula

C18H18ClNOS

Molecular Weight

331.9 g/mol

IUPAC Name

(3Z)-3-(2-chloro-10-oxothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C18H18ClNOS/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)22(21)18-10-9-13(19)12-16(14)18/h3-4,6-10,12H,5,11H2,1-2H3/b14-7-

InChI Key

FIRHWYHHSBEFJB-AUWJEWJLSA-N

Isomeric SMILES

CN(C)CC/C=C\1/C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.